![molecular formula C20H18N6OS B2469719 N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide CAS No. 863452-94-2](/img/structure/B2469719.png)

N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

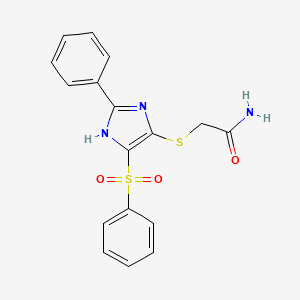

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis

The compound is likely to possess a complex structure with multiple rings, including a pyrrolopyrimidine core, which is a fused bicyclic structure consisting of pyrrole and pyrimidine rings.Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H18N6OS and a molecular weight of 390.47.Scientific Research Applications

Drug Discovery

The 1,2,3-triazole scaffold, present in this compound, plays a crucial role in drug discovery. Researchers have exploited its unique properties to design novel drugs. Notable examples include:

- Rufinamide : An anticonvulsant drug that contains a 1,2,3-triazole core .

- Cefatrizine : A broad-spectrum cephalosporin antibiotic with a 1,2,3-triazole motif .

- Carboxyamidotriazole : An anticancer drug that incorporates a 1,2,3-triazole unit .

- Tazobactam : A β-lactam antibiotic featuring a 1,2,3-triazole ring .

Supramolecular Chemistry

1,2,3-Triazoles exhibit high chemical stability and aromatic character. Researchers have harnessed these features to create supramolecular assemblies, such as host-guest complexes and molecular recognition systems .

Organic Synthesis

The 1,2,3-triazole motif serves as a versatile building block in organic synthesis. It participates in click chemistry reactions, allowing efficient and modular construction of complex molecules .

Chemical Biology

Researchers use 1,2,3-triazoles as bioorthogonal handles for labeling biomolecules. These bioconjugation strategies enable selective tagging of proteins, nucleic acids, and other cellular components .

Fluorescent Imaging

1,2,3-Triazoles can be functionalized with fluorescent probes. Their incorporation into biomolecules facilitates live-cell imaging, protein tracking, and visualization of cellular processes .

Materials Science

The 1,2,3-triazole scaffold contributes to the development of materials with specific properties. For instance:

- Terahertz (THz) Efficiency : N-benzyl-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide derivatives have been investigated for their nonlinear optical (NLO) activity. Crystals grown from polar aprotic solvents exhibited relatively higher THz efficiency .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolopyrimidines, have been known to exhibit a broad spectrum of pharmacological activities .

Mode of Action

It’s suggested that the hydrogen interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity of similar compounds .

Biochemical Pathways

Compounds with similar structures have been known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Pharmacokinetics

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Future Directions

properties

IUPAC Name |

N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6OS/c27-17(21-11-15-7-3-1-4-8-15)13-28-20-18-19(22-14-23-20)26(25-24-18)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSQHYCHNYGHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)

![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)

![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)

![N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2469649.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)

![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)

![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)